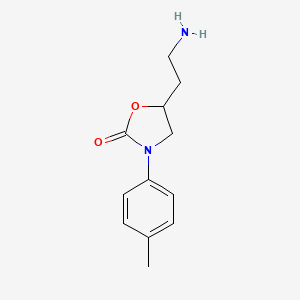
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosgene or triphosgene, to form the oxazolidinone ring. The reaction conditions often include solvents like dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties, particularly against Gram-positive bacteria.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and subsequent elongation of the peptide chain. This action results in the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Uniqueness
5-(2-Aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the aminoethyl side chain and the 4-methylphenyl group, which contribute to its distinct chemical and biological properties. These features may offer advantages in terms of selectivity and potency compared to other oxazolidinones.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(2-aminoethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9-2-4-10(5-3-9)14-8-11(6-7-13)16-12(14)15/h2-5,11H,6-8,13H2,1H3 |
InChIキー |
DLHQXAWITOMAPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


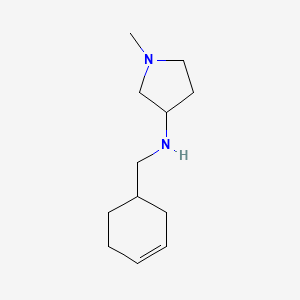
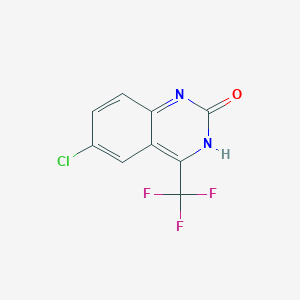
![3-Bromo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13064458.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)
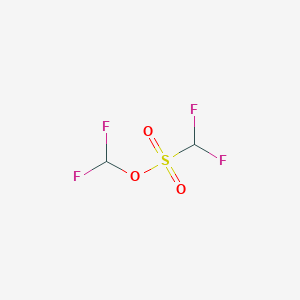

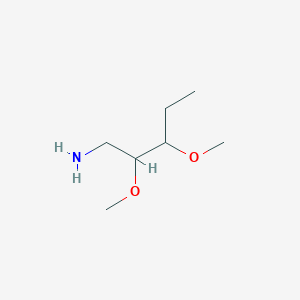
![1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene](/img/structure/B13064488.png)
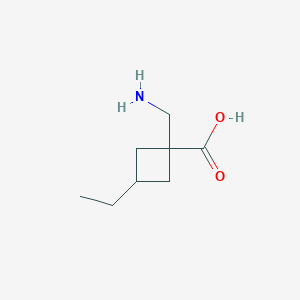
![methyl 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13064498.png)
![2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13064502.png)
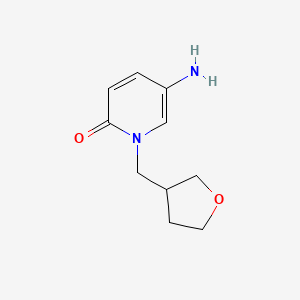
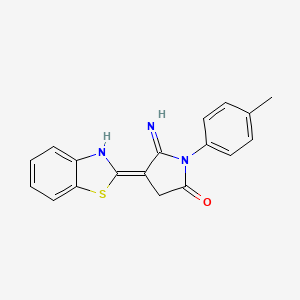
![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
